molecular formula C6H7NO3S B1171974 Disperse red 88 CAS No. 12217-04-8

Disperse red 88

Cat. No.: B1171974
CAS No.: 12217-04-8
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Description

Disperse Red 88 (CAS 12217-04-8) is a monoazo disperse dye with the molecular formula C₁₉H₂₂N₄O₃S₂ and a molecular weight of 418.54 g/mol . It is synthesized via the diazotization of 6-(methylsulfonyl)benzo[d]thiazol-2-amine and subsequent coupling with 3-(ethyl(m-methylphenyl)amino)acrylonitrile . The dye exhibits a bluish-pink hue and is primarily used for dyeing synthetic fibers, including acetate, triacetate, polyamide, and polyester .

Key fastness properties under AATCC and ISO standards include:

  • Ironing: 5–6 (AATCC), 4 (ISO)
  • Light: 5 (AATCC), 4 (ISO)
  • Perspiration: 5 (AATCC), 6 (ISO)
  • Washing: 5 (AATCC and ISO) .

Commercial suppliers include Akasperse Red BSW, Bezjian Polyester Red 2BSF, and Eastman Polyester Red B .

Properties

CAS No.

12217-04-8

Molecular Formula

C6H7NO3S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

Disperse Red 88 belongs to the azo dye family, characterized by the –N=N– chromophore. Below is a comparative analysis with structurally or functionally related disperse dyes:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Synthesis Method
This compound C₁₉H₂₂N₄O₃S₂ 418.54 12217-04-8 Acetate, polyester Diazotization of 6-(methylsulfonyl)benzo[d]thiazol-2-amine + coupling
Disperse Red 82 C₂₁H₂₁N₅O₆ 439.43 30124-94-8 Acetate, triacetate Acetylation/azo coupling of N,N-bis(2-hydroxyethyl)aniline
Disperse Red 118 C₂₂H₁₈N₂O₅S 552.58 52623-75-3 Polyester blends Diazotization of 2,6-dibromo-4-nitroaniline + coupling
Disperse Red 13 C₁₆H₁₇ClN₄O₃ 348.45 (calc.) N/A General disperse dye Coupling of chlorinated aniline derivatives
Disperse Red 1 C₁₆H₁₇N₅O₂ 315.34 2872-52-8 Optical materials Azo coupling with nitro and dimethylamino groups
Fastness and Performance Comparison
Property This compound Disperse Red 82 Disperse Red 118 Disperse Red 1
Light Fastness 4 (ISO) 5–6 (ISO) 6–7 (ISO) Moderate (UV-sensitive)
Washing Fastness 5 (ISO) 4–5 (ISO) 4–5 (ISO) 3–4 (ISO)
Thermal Stability High Moderate High Low (prone to isomerization)

Key Findings :

  • Disperse Red 118 exhibits superior light fastness (ISO 6–7) due to bromine substituents enhancing UV resistance .
  • Disperse Red 82 ’s acetyloxy groups improve solubility but reduce washing fastness compared to this compound .
  • Disperse Red 1 is notable for optical applications (e.g., nonlinear optics) but has lower thermal stability .
Molecular and Spectral Analysis
  • This compound: The methylsulfonyl and thiazole groups contribute to its bluish-pink shade and moderate light fastness. Its λmax is ~500–520 nm (typical for monoazo dyes) .
  • Disperse Red 1 : Shows a λmax of ~490 nm in solution, with significant absorption shifts upon isomerization (cis-trans) . Computational studies highlight its planar structure and strong dipole moment, critical for optical applications .
  • Disperse Red 118 : Bromine atoms increase molecular weight and steric hindrance, improving fiber affinity and light fastness .
Industrial and Environmental Considerations
  • Synthetic Complexity : this compound’s synthesis requires specialized precursors (e.g., benzo[d]thiazole derivatives), making it costlier than Disperse Red 13 or 82 .

Q & A

Q. What standardized methodologies are recommended for characterizing Disperse Red 88 in ink formulations?

To assess purity, particle size, and stability, use UV-Vis spectroscopy at the maximum absorbance wavelength (e.g., 510 nm for CI Disperse Red 896), dynamic light scattering (DLS) for average particle size and zeta potential (e.g., Zetasizer Nano ZS90), and rotational viscometry for viscosity measurements . Centrifugal stability tests should quantify specific absorbance ratios (R=A1AAR = \frac{A_1 - A}{A}) after centrifugation at 3,000 rpm for 30 minutes .

Q. How do additives like ethylene glycol and glycerol influence the stability of this compound-based inks?

Ethylene glycol (6–14 wt%) and glycerol reduce water crystallization during freeze-thaw cycles by binding water molecules via hydroxyl groups, enhancing freeze-thaw stability. However, exceeding 14 wt% increases ink viscosity, which may reduce thermal stability due to particle agglomeration at elevated temperatures (e.g., 60°C) .

Q. What are the industry-standard protocols for testing thermal and freeze-thaw stability of dye inks?

Follow QB/T 4973.1-2016 and QB/T 4973.2-2016:

  • Thermal stability : Incubate samples at 60°C for 14 days, then measure particle size, viscosity, and surface tension.
  • Freeze-thaw stability : Cycle samples between -20°C (24 hours) and room temperature, then analyze the same parameters .

Advanced Research Questions

Q. How can researchers optimize surfactant concentrations (e.g., SDS, PVP-K30) to balance centrifugal and thermal stability?

  • SDS : Limit to <0.15 wt% to avoid destabilizing micelle formation.
  • PVP-K30 : Use <0.7 wt% to prevent pseudo-polyanion complexes with SDS, which increase particle agglomeration. Synergistic effects occur when SDS and fatty alcohol polyoxyethylene ether (FAPE) are combined (e.g., 0.2 wt% FAPE + 0.1 wt% SDS), improving freeze-thaw stability but requiring careful pH control (8–9) .

Q. How to resolve contradictions between thermal stability and freeze-thaw stability data in this compound systems?

Conflicting data often arise from additive trade-offs. For example, high alcohol content improves freeze-thaw stability by reducing water crystallization but degrades thermal stability via increased viscosity and particle collisions. Use the Stokes equation (v=2r2(ρpρf)g9ηv = \frac{2r^2(\rho_p - \rho_f)g}{9\eta}) to model sedimentation rates under varying viscosities (η\eta) and temperatures .

Q. What mechanisms explain the pH-dependent stability of this compound inks?

At pH 8–9, zeta potential values (≈|30| mV) maximize electrostatic repulsion between particles. Deviations outside this range reduce surface charge, leading to agglomeration. Triethanolamine (TEA, <1 wt%) is recommended as a pH stabilizer .

Q. How can advanced statistical models predict long-term stability of this compound formulations?

Apply time-temperature superposition (TTS) principles to extrapolate accelerated aging data. For example, Arrhenius modeling of thermal degradation kinetics at 40–60°C can estimate shelf life under ambient conditions .

Q. What experimental designs are effective for studying synergistic interactions between this compound and reactive dyes in mixed systems?

Use a factorial design to test cross-linking effects between disperse and reactive dyes. Monitor changes in particle size distribution (via TEM) and colorfastness after UV exposure or washing .

Data Analysis & Interpretation

Q. How to interpret discrepancies in specific absorbance (RRR) values after centrifugation?

R>80%R > 80\% indicates high centrifugal stability. Values below this threshold suggest particle sedimentation or agglomeration. Cross-validate with DLS data to distinguish between true stability and artifacts from dye solubility in alcohol-water mixtures .

Q. What statistical approaches are suitable for analyzing multi-variable stability datasets?

  • Principal Component Analysis (PCA) : Identify dominant factors (e.g., additive concentration, pH) affecting stability.
  • Response Surface Methodology (RSM) : Optimize surfactant and alcohol ratios for maximum stability .

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